N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide
Description
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a methoxyphenyl group, an oxadiazole ring, and a cyclohexanecarboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-10-15(11-13-19)20-24-22(28-25-20)17-8-5-9-18(14-17)23-21(26)16-6-3-2-4-7-16/h5,8-14,16H,2-4,6-7H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIZFSCSLSCEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. Finally, the cyclohexanecarboxamide moiety is attached via amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to a dihydro derivative .
Scientific Research Applications
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with target proteins, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-oxo-4H-chromen-3-yl)acetamide
- N-(4-methoxyphenyl)-2-(4-oxo-4H-pyran-3-yl)acetamide
- N-(4-methoxyphenyl)-2-(4-oxo-4H-quinolin-3-yl)acetamide
Uniqueness
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide is unique due to its combination of an oxadiazole ring and a cyclohexanecarboxamide moiety. This structural arrangement provides distinct chemical and biological properties, such as enhanced stability and specific binding interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
